1-(butylsulfanyl)-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide
Overview
Description
1-(butylsulfanyl)-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with a unique structure that includes a butylthio group, a trifluoromethoxy phenyl group, and an anthracene core
Preparation Methods
The synthesis of 1-(butylsulfanyl)-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps. The synthetic route may include the following steps:
Formation of the anthracene core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the butylthio group: This step may involve the use of butylthiol and a suitable electrophile to introduce the butylthio group onto the anthracene core.
Attachment of the trifluoromethoxy phenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the trifluoromethoxy group is introduced onto the phenyl ring.
Formation of the carboxamide: This step involves the reaction of the anthracene derivative with an amine to form the carboxamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(butylsulfanyl)-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the anthracene core can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy phenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acidic or basic hydrolysis conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, substituted phenyl derivatives, and carboxylic acids.
Scientific Research Applications
1-(butylsulfanyl)-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a probe for studying biological processes due to its unique structure and reactivity.
Medicine: It may be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(butylsulfanyl)-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluoromethoxy group may enhance the compound’s binding affinity to its target, while the butylthio group may influence its solubility and membrane permeability.
Comparison with Similar Compounds
1-(butylsulfanyl)-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide can be compared with similar compounds such as:
1-(butylthio)-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide: This compound lacks the trifluoromethoxy group, which may result in different reactivity and biological activity.
1-(methylthio)-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide: The presence of a methylthio group instead of a butylthio group may affect the compound’s solubility and reactivity.
9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide: This compound lacks the butylthio group, which may influence its chemical and biological properties.
Properties
IUPAC Name |
1-butylsulfanyl-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]anthracene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F3NO4S/c1-2-3-14-35-24-20(25(33)30-15-8-10-16(11-9-15)34-26(27,28)29)13-12-19-21(24)23(32)18-7-5-4-6-17(18)22(19)31/h4-13H,2-3,14H2,1H3,(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZXQAKHPYXHPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F3NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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